molecular formula C16H17BrN4O B10993291 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B10993291
M. Wt: 361.24 g/mol
InChI Key: MGQPDPQGWXWGKY-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features both an indole and an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the bromine atom on the indole ring and the imidazole group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Indole Acetic Acid Derivative: The brominated indole is then reacted with chloroacetic acid to form 5-bromo-1H-indol-1-yl acetic acid.

    Amidation: The acetic acid derivative is converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways involving indole and imidazole derivatives.

    Chemical Biology: Employed in the development of chemical tools for probing cellular processes.

    Industrial Applications: Potential use in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-3-acetic acid: Similar indole structure but lacks the imidazole moiety.

    N-(3-(1H-imidazol-1-yl)propyl)acetamide: Contains the imidazole and acetamide groups but lacks the indole structure.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to the combination of the indole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17BrN4O

Molecular Weight

361.24 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C16H17BrN4O/c17-14-2-3-15-13(10-14)4-8-21(15)11-16(22)19-5-1-7-20-9-6-18-12-20/h2-4,6,8-10,12H,1,5,7,11H2,(H,19,22)

InChI Key

MGQPDPQGWXWGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCN3C=CN=C3)C=C1Br

Origin of Product

United States

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